molecular formula C11H20N2O B1351601 1-(Cyclohexylcarbonyl)piperazine CAS No. 27561-62-2

1-(Cyclohexylcarbonyl)piperazine

Cat. No. B1351601
CAS RN: 27561-62-2
M. Wt: 196.29 g/mol
InChI Key: ZSZROXCAFYZNHE-UHFFFAOYSA-N
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Description

1-(Cyclohexylcarbonyl)piperazine (1-CXP) is an organic compound that belongs to the class of piperazine derivatives. It is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. It has been studied extensively for its wide range of applications in the fields of organic synthesis, medicinal chemistry, and biochemistry. 1-CXP has been found to possess a number of unique biological and biochemical effects, making it a promising compound for use in various scientific research applications.

Scientific Research Applications

Medicinal Chemistry and Therapeutic Tools

1-(Cyclohexylcarbonyl)piperazine, as part of the piperazine family, has been integral in the development of various therapeutic agents. The piperazine moiety, recognized for its versatility and prevalence in numerous marketed drugs, is especially prominent in medications with central pharmacological activity. It's worth noting that many piperazine derivatives activate the monoamine pathway, leading to their use in antipsychotic, antidepressant, and anxiolytic applications. This highlights the piperazine derivatives' significance in medicinal chemistry as crucial structures for new therapeutic agents targeting a wide range of diseases (Brito et al., 2018).

Radioligand and Diagnostic Research

The compound has shown promise in the field of radioligand development and diagnostic research. Notably, the cyclohexyl piperazine derivative, 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydro-naphthalen-1-yl)-propyl]-piperazine, was identified as a potent and selective sigma-2 receptor ligand. However, its in vivo evaluations in mouse brain indicated that it might not possess the required properties for studying sigma-2 receptors in the brain using PET imaging techniques (Kassiou et al., 2005).

Anti-Mycobacterial Applications

Piperazine and its analogs have shown significant potential in anti-mycobacterial applications. Specifically, numerous molecules containing piperazine as a crucial building block demonstrated potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This underlines the importance of piperazine derivatives in the development of safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).

Melanocortin Receptor Research

Piperazine analogues have been synthesized and studied for their structural and pharmacological properties, particularly concerning melanocortin receptors. This research is significant for understanding the interaction of these compounds with melanocortin receptors and potentially developing therapeutic agents targeting conditions modulated by these receptors (Mutulis et al., 2004).

Drug-Resistant Tuberculosis Treatment

The compound Macozinone, which includes the cyclohexyl moiety connected via a piperazine group, has been a focal point in treating drug-sensitive and drug-resistant tuberculosis. Its complete spectroscopic and structural characterization, including X-ray crystallography, has provided valuable insights into its potential as a new drug for combatting this global health issue (Zhang & Aldrich, 2019).

Biochemical Analysis

Biochemical Properties

1-(Cyclohexylcarbonyl)piperazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, influencing their activity and function. The nature of these interactions can vary, including enzyme inhibition or activation, binding interactions, and changes in gene expression .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate signaling pathways that regulate cell growth, differentiation, and apoptosis. Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and function .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. It can bind to specific biomolecules, leading to enzyme inhibition or activation. These interactions can result in changes in gene expression and subsequent cellular responses. The compound’s ability to modulate enzyme activity and gene expression is crucial for its biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its activity over extended periods, although its stability may vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses. At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic potential and safety .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. These interactions can influence the overall metabolic balance within cells and tissues. The compound’s role in metabolic pathways highlights its importance in maintaining cellular homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound can interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within different cellular compartments can affect its biochemical effects .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. The compound’s subcellular localization is essential for its activity and function, as it determines the specific sites of action within the cell .

properties

IUPAC Name

cyclohexyl(piperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O/c14-11(10-4-2-1-3-5-10)13-8-6-12-7-9-13/h10,12H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSZROXCAFYZNHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20392479
Record name 1-(Cyclohexylcarbonyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20392479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

27561-62-2
Record name 1-(Cyclohexylcarbonyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20392479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(Cyclohexylcarbonyl)piperazine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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